molecular formula C10H6BrF3N2O2 B14918082 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14918082
M. Wt: 323.07 g/mol
InChI Key: SYPFSGMGQVNVRF-UHFFFAOYSA-N
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Description

3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure. This compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling with phenylboronic acid would yield a phenyl-substituted derivative.

Mechanism of Action

The mechanism of action of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of substituents on the pyrido[1,2-a]pyrimidin-4-one core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H6BrF3N2O2

Molecular Weight

323.07 g/mol

IUPAC Name

3-bromo-8-methoxy-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-5-2-3-16-6(4-5)15-8(10(12,13)14)7(11)9(16)17/h2-4H,1H3

InChI Key

SYPFSGMGQVNVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F

Origin of Product

United States

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